molecular formula C21H20 B156096 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene CAS No. 130817-78-6

9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene

Cat. No.: B156096
CAS No.: 130817-78-6
M. Wt: 272.4 g/mol
InChI Key: RSGSWFHPABTPRW-UHFFFAOYSA-N
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Description

1.1. Structure and Significance of 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene this compound is a fluorene derivative featuring a cyclopentadienyl group attached via a methylethylidene bridge at the 9-position. This structural motif enables π-conjugation between the fluorene core and the cyclopentadienyl moiety, making it valuable in organometallic catalysis and materials science. For instance, its zirconium dichloride complex (CAS 130638-44-7) is used in olefin polymerization catalysis due to the steric and electronic tuning provided by the fluorene-cyclopentadienyl ligand system .

Properties

IUPAC Name

9-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h3-15,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGSWFHPABTPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C=CC=C1)C2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341303
Record name 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130817-78-6
Record name 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deprotonation-Alkylation Strategy

A common approach involves deprotonating 9H-fluorene at the 9-position using a strong base, followed by alkylation with a cyclopentadienyl-containing electrophile.

Procedure :

  • Deprotonation :

    • 9H-Fluorene is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under argon.

    • The reaction generates a fluorenide anion, which is highly reactive toward electrophiles.

  • Alkylation :

    • The electrophile 1-(2,4-cyclopentadien-1-yl)-1-methylethyl chloride is added dropwise at −78°C.

    • After warming to room temperature, the mixture is stirred for 12–24 hours.

  • Workup :

    • The product is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Yield : ~70–85%.

Key Data :

ParameterValue
Basen-BuLi (2.5 M in hexane)
Electrophile1-(2,4-Cyclopentadienyl)-1-methylethyl chloride
SolventTHF
Temperature−78°C → RT
PurificationColumn chromatography

Friedel-Crafts Alkylation

Lewis Acid-Catalyzed Reaction

The Friedel-Crafts alkylation leverages Lewis acids to activate alkyl halides for electrophilic substitution on fluorene.

Procedure :

  • Activation :

    • A mixture of 9H-fluorene and aluminum chloride (AlCl₃) in dichloromethane is stirred at 0°C.

  • Electrophile Addition :

    • 1-(2,4-Cyclopentadien-1-yl)-1-methylethyl bromide is added slowly.

    • The reaction is refluxed for 6 hours.

  • Isolation :

    • The mixture is poured into ice-cold water, neutralized with NaHCO₃, and extracted with ethyl acetate.

    • The organic layer is dried (MgSO₄) and concentrated.

Yield : ~60–75%.

Key Data :

ParameterValue
CatalystAlCl₃ (1.2 equiv)
Electrophile1-(2,4-Cyclopentadienyl)-1-methylethyl bromide
SolventDichloromethane
TemperatureReflux
PurificationRecrystallization (ethanol)

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling links pre-functionalized fluorene and cyclopentadienyl boronic esters.

Procedure :

  • Boronic Ester Preparation :

    • Cyclopentadienyl-methylethyl boronic ester is synthesized via hydroboration of 1-ethynyl-2,4-cyclopentadiene.

  • Coupling :

    • 9-Bromo-9H-fluorene, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ are combined in dioxane/water (4:1).

    • The boronic ester (1.2 equiv) is added, and the mixture is heated at 90°C for 12 hours.

  • Purification :

    • The product is isolated via flash chromatography (petroleum ether/ethyl acetate).

Yield : ~65–80%.

Key Data :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
Boronic EsterCyclopentadienyl-methylethyl boronic ester
BaseK₂CO₃
SolventDioxane/water
Temperature90°C

Mechanistic Considerations

  • Deprotonation-Alkylation : The fluorenide anion attacks the electrophilic carbon in the cyclopentadienyl alkyl halide, forming the C–C bond.

  • Friedel-Crafts : AlCl₃ polarizes the C–Br bond, generating a carbocation that reacts with fluorene’s aromatic system.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with the boronic ester, and reductive elimination yield the product.

Challenges and Optimizations

  • Steric Hindrance : The methylethyl bridge introduces steric bulk, necessitating elevated temperatures or prolonged reaction times.

  • Purification : Silica gel chromatography is critical due to byproducts from incomplete alkylation or coupling.

  • Moisture Sensitivity : Reactions involving n-BuLi or AlCl₃ require strict anhydrous conditions .

Chemical Reactions Analysis

Hydrogenation and Saturation Reactions

The cyclopentadienyl moiety in the compound is highly reactive due to its conjugated diene structure. Hydrogenation of the cyclopentadienyl group has been observed in analogous systems, yielding cyclopentane derivatives. For example:

  • Reaction of 3-(2-Propylidene)-1-cyclopentene with hydrogen produces cyclopentane derivatives under catalytic conditions, releasing ΔrH° = -208 ± 2 kJ/mol (liquid phase) .

  • Similarly, hydrogenation of aromatic systems (e.g., fluorene derivatives) often requires elevated pressures and transition metal catalysts (e.g., Pd/C or PtO₂) .

Example Reaction Pathway:

9 1 2 4 Cyclopentadien 1 yl 1 methylethyl 9H fluorene+2H2Saturated cyclopentane derivativeΔH200textkJmol\text{9 1 2 4 Cyclopentadien 1 yl 1 methylethyl 9H fluorene}+2\text{H}_2\rightarrow \text{Saturated cyclopentane derivative}\quad \Delta H\approx -200\\text{kJ mol}

Organometallic Coordination and Ligand Exchange

The cyclopentadienyl group serves as a versatile ligand in organometallic chemistry. The compound can coordinate with transition metals (e.g., Fe, Ti) to form stable complexes:

  • Reaction with Metal Hydrides: Cyclopentadiene derivatives react with metal hydrides (e.g., LiAlH₄) in the presence of amines to form cyclopentadienyl metal salts .

  • Synthesis of Metallocenes: The cyclopentadienyl ligand may form sandwich complexes, as seen in ferrocene analogs .

Key Data:

Reaction ComponentRoleExample Product
FeCl₃CatalystFerrocene analog with fluorene backbone
LiAlH₄Reducing agentCyclopentadienyllithium intermediate

Electrophilic Substitution on the Fluorene Core

The fluorene backbone is susceptible to electrophilic substitution. The bulky 1-(2,4-cyclopentadienyl)-1-methylethyl substituent at C9 directs incoming electrophiles to the para and meta positions of the fluorene ring:

  • Nitration: Requires HNO₃/H₂SO₄, yielding nitro-fluorene derivatives .

  • Sulfonation: Concentrated H₂SO₄ introduces sulfonic acid groups, altering solubility .

Regioselectivity Example:

Electrophile e g NO2+ attacks C2 or C7 of fluorene due to steric hindrance at C9 \text{Electrophile e g NO}_2^+\text{ attacks C2 or C7 of fluorene due to steric hindrance at C9 }

Oxidation and Functionalization

  • Oxidation to Ketones: The fluorene core can oxidize to form 9-fluorenone derivatives under acidic conditions (e.g., CrO₃/H₂SO₄) .

  • Side-Chain Functionalization: The isopropyl group may undergo halogenation (e.g., bromination using NBS) or hydroxylation .

Thermodynamic Data:

Reaction TypeΔrH° (kJ/mol)Conditions
Oxidation (to ketone)-120 (est.)CrO₃, H₂SO₄, 80°C
Bromination (side chain)-75 (est.)NBS, CCl₄, light

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings (e.g., Suzuki, Heck) via halogenated intermediates:

  • Suzuki Coupling: Requires prior bromination at C2 or C7. For example:

9 1 2 4 Cyclopentadienyl 1 methylethyl 2 bromo 9H fluorene+PhB OH 2Pd PPh3 4Biaryl product\text{9 1 2 4 Cyclopentadienyl 1 methylethyl 2 bromo 9H fluorene}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

  • Key Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands .

Thermal and Photochemical Behavior

  • Thermal Stability: The compound decomposes above 300°C, releasing cyclopentadiene fragments (TGA data from analogous fluorenes) .

  • Photoreactivity: UV irradiation induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride) .

Temperature Range (°C)Mass Loss (%)Process
300–40060Degradation of cyclopentadienyl
400–50030Fluorene backbone decomposition

Scientific Research Applications

Organometallic Chemistry and Catalysis

9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene serves as a ligand in organometallic complexes. Its structure allows it to stabilize metal centers, facilitating catalytic reactions. Research indicates that compounds derived from fluorene can enhance catalytic efficiency in various organic transformations .

Medicinal Chemistry

Recent studies have highlighted the potential of fluorene derivatives as bioactive agents. For instance, derivatives of 9H-fluorene have shown promising antimicrobial and anticancer activities. In one study, synthesized thiazolidinones and azetidinones derived from fluorene exhibited significant cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines, outperforming standard treatments like Taxol . The mechanism involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is vital for DNA synthesis in rapidly dividing cells .

Material Science

The unique structural properties of this compound make it a candidate for developing advanced materials. Its derivatives have been explored as electron acceptors in organic solar cells, demonstrating improved performance compared to traditional fullerene-based materials. The three-dimensional structure enhances charge transport properties, making it suitable for applications in organic photovoltaics .

Case Study 1: Anticancer Activity

A study synthesized several fluorene-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics. For example, compounds with the thiazolidinone structure showed significant inhibition against A549 cells with IC50 values lower than those of Taxol .

Case Study 2: Catalytic Applications

In a series of catalytic reactions involving palladium complexes with fluorene derivatives as ligands, researchers observed enhanced reaction rates and selectivity in cross-coupling reactions. The incorporation of the cyclopentadienyl group improved the stability and reactivity of the metal-ligand complexes .

Mechanism of Action

The mechanism of action for 9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene involves its interaction with molecular targets through its cyclopentadienyl and fluorene moieties. These interactions can influence various pathways, including catalytic processes in organometallic chemistry . The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological studies.

Comparison with Similar Compounds

Fluorenes with Alkyl/Substituted Alkyl Groups

  • 9-(1-Methylethyl)-9H-fluorene (CAS 3299-99-8) :
    • Structure : A simpler analog with an isopropyl group at the 9-position.
    • Properties : Molecular formula C₁₆H₁₆, molecular weight 208.30 g/mol. The absence of the cyclopentadienyl group reduces π-conjugation, limiting its utility in electronic applications compared to the target compound .
    • Applications : Primarily serves as a precursor in organic synthesis rather than in advanced materials.
  • 9-Chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene :
    • Structure : Features dual fluorenylmethyl and chloromethyl substituents.
    • Properties : The chloromethyl group introduces reactivity for further functionalization, while the bulky fluorenyl groups enhance thermal stability .
    • Applications : Investigated for photochromic materials and organic electronics .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
9-(1-Methylethyl)-9H-fluorene C₁₆H₁₆ 208.30 Isopropyl Organic synthesis
9-Chloromethyl-9-[(fluorenyl)methyl]-9H-fluorene C₂₇H₂₁Cl 380.91 Chloromethyl, fluorenylmethyl Photochromics, OLEDs

Cyclopentadienyl-Functionalized Fluorenes

  • 9-(2,4-Cyclopentadien-1-ylidene)-9H-fluorene (CAS 27949-39-9) :
    • Structure : Cyclopentadienylidene group directly conjugated to the fluorene core.
    • Properties : Enhanced π-delocalization compared to the target compound, altering redox behavior. However, synthetic complexity limits large-scale use .
  • Zirconium Dichloride Complex (CAS 130638-44-7) :
    • Structure : The target compound coordinated to zirconium via cyclopentadienyl and fluorenyl groups.
    • Properties : Acts as a single-site catalyst for ethylene polymerization, with activity influenced by ligand steric bulk .
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
9-(2,4-Cyclopentadien-1-ylidene)-9H-fluorene C₁₈H₁₄ 230.31 Direct conjugation Catalysis, materials research
Zirconium dichloride complex (CAS 130638-44-7) C₂₁H₁₇Cl₂Zr 436.48 Metallocene structure Olefin polymerization

Heteroatom-Modified Fluorenes

  • 9-Chloro-9-methyl-9H-9-silafluorene (CAS 18090-00-1): Structure: Silicon replaces the 9-carbon, creating a silafluorene. Properties: Molecular formula C₁₃H₁₁ClSi, molecular weight 230.76 g/mol. The Si–C bond lengthens the conjugation pathway, reducing bandgap compared to all-carbon fluorenes . Applications: Potential in optoelectronics due to tunable luminescence.
Compound Name Molecular Formula Molecular Weight (g/mol) Key Modification Applications References
9-Chloro-9-methyl-9H-9-silafluorene C₁₃H₁₁ClSi 230.76 Silicon substitution Optoelectronics

Key Research Findings

  • Electronic Properties : The cyclopentadienyl group in the target compound enhances charge transport in polyfluorene wires, as demonstrated in cofacially arrayed systems (e.g., 9,9-bis-(2-methyl-allyl)-9H-fluorene derivatives) .
  • Catalytic Performance : Zirconium complexes of the target compound exhibit higher catalytic activity in ethylene polymerization than simpler metallocenes due to ligand rigidity and electron-donating effects .
  • Synthetic Challenges : Derivatives like 9-(bromo(phenyl)methylene)-9H-fluorene (CAS 332.02 g/mol) require precise control of reaction conditions to avoid side products, highlighting the sensitivity of fluorene functionalization .

Biological Activity

9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene, with the CAS number 130817-78-6, is an organic compound notable for its unique structure combining a cyclopentadienyl ring and a fluorene moiety. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C21H20
  • Molecular Weight : 272.38 g/mol
  • Melting Point : 91-92 °C
  • Structure : The compound features a cyclopentadienyl group attached to a fluorene backbone, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

Antitumor Activity

Recent studies indicate that compounds similar to 9H-fluorene derivatives exhibit significant antitumor properties. For instance, research has shown that certain fluorene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in tumor progression or metastasis.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anticancer Studies : A study on fluorene derivatives showed that modifications to the fluorene structure could enhance cytotoxicity against various cancer cell lines, suggesting that structural variations significantly impact biological activity .
  • Toxicological Assessments : Toxicity studies have indicated that while some derivatives exhibit promising bioactivity, they also pose risks at higher concentrations. Understanding the balance between efficacy and toxicity is crucial for potential therapeutic applications.
  • Pharmacological Evaluations : Research into the pharmacokinetics of related compounds suggests that their metabolic pathways could influence their therapeutic effectiveness. Studies utilizing animal models have provided insights into absorption rates and bioavailability .

Data Table of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes
ToxicityDose-dependent toxicity observed in animal studies,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-[1-(2,4-cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene, and what critical reaction parameters must be controlled?

  • Methodology : The compound can be synthesized via multi-step protocols involving formylation and dehydration. For example, derivatives like 9-isocyano-9H-fluorene are synthesized from 9H-fluoren-9-one using the Leuckart–Wallach reaction, followed by dehydration of the intermediate formamide under controlled conditions (92% yield achieved with dichloromethane as solvent and strict temperature regulation) . Critical parameters include reaction time, solvent purity, and inert atmosphere to prevent oxidation of cyclopentadienyl groups.

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR are used to verify substituent positions. For instance, aromatic protons in fluorene derivatives resonate between δ 7.2–7.8 ppm, while cyclopentadienyl protons appear as distinct multiplets near δ 5.5–6.0 ppm .
  • X-ray crystallography : Single-crystal studies reveal intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and dihedral angles (e.g., 71.97° between fluorene rings in related structures), confirming steric effects from bulky substituents .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and personal protective equipment (PPE) due to potential inhalation/contact hazards .
  • Avoid exposure to moisture or heat, as cyclopentadienyl groups may decompose exothermically.
  • Emergency protocols: Immediate decontamination of affected areas and medical consultation for respiratory or dermal exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-cyclopentadienyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Steric effects : The bulky cyclopentadienyl group hinders axial coordination in transition metal catalysts, reducing reaction rates in Suzuki-Miyaura couplings. X-ray data show intramolecular C–H⋯Cl interactions that stabilize distorted geometries .
  • Electronic effects : Conjugation between the cyclopentadienyl π-system and the fluorene core alters electron density, as evidenced by UV-Vis spectral shifts (e.g., λmax ~366 nm for fluorescent derivatives) .

Q. What strategies resolve contradictions in reported optical properties (e.g., fluorescence) across studies?

  • Methodology :

  • Purity control : Use HPLC (≥95% purity) to eliminate impurities like unreacted 9H-fluoren-9-one, which quench fluorescence .
  • Solvent effects : Polar solvents (e.g., dichloromethane) enhance fluorescence quantum yield by stabilizing excited states, whereas nonpolar solvents may cause aggregation-induced quenching .

Q. How can computational methods (e.g., DFT) predict the photophysical properties of this fluorene derivative?

  • Methodology :

  • DFT calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to model HOMO-LUMO gaps. For example, fluorenone derivatives exhibit a HOMO-LUMO gap of ~3.5 eV, correlating with experimental absorption spectra .
  • TD-DFT : Simulate excited-state transitions to assign UV-Vis/fluorescence bands. Discrepancies between theoretical and experimental data may indicate neglected solvent effects or intermolecular interactions .

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